Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is a synthetic organic compound characterized by the presence of a cyclopropyl group, a trifluoromethyl group, and an ethyl ester linked to a benzoate structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate typically involves a multi-step process:
Formation of the Benzoate Core: The initial step involves the preparation of 4-aminobenzoic acid, which serves as the core structure.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using cyclopropylmagnesium bromide in the presence of a palladium catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is incorporated through a trifluoromethylation reaction, which can be achieved using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Various substituted benzoates.
Scientific Research Applications
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Biological Studies: The compound is studied for its interactions with biological molecules, providing insights into its potential therapeutic effects.
Mechanism of Action
The mechanism of action of Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The cyclopropyl group contributes to the compound’s stability and reactivity, allowing it to form stable complexes with its targets .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(trifluoromethyl)benzoate: Lacks the cyclopropyl group, resulting in different chemical properties and reactivity.
Cyclopropyl benzoate: Does not contain the trifluoromethyl group, affecting its lipophilicity and biological activity.
Uniqueness
Ethyl 4-(cyclopropyl(trifluoromethyl)amino)benzoate is unique due to the combination of the cyclopropyl and trifluoromethyl groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C13H14F3NO2 |
---|---|
Molecular Weight |
273.25 g/mol |
IUPAC Name |
ethyl 4-[cyclopropyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C13H14F3NO2/c1-2-19-12(18)9-3-5-10(6-4-9)17(11-7-8-11)13(14,15)16/h3-6,11H,2,7-8H2,1H3 |
InChI Key |
DEPHEGCMPWELDP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(C2CC2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.